4-(1-methyl-1H-pyrazol-4-yl)-N-(thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
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Overview
Description
4-(1-methyl-1H-pyrazol-4-yl)-N-(thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a thiazole ring, and a dihydroisoquinoline moiety, making it a fascinating subject for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazole and thiazole rings, followed by their coupling with the dihydroisoquinoline core. Common synthetic routes may include:
Condensation Reactions: : Formation of the pyrazole ring through the condensation of hydrazines with β-diketones or β-ketoesters.
Cyclization Reactions: : Formation of the thiazole ring through cyclization of thioamides with α-haloketones.
Amide Coupling: : Coupling of the pyrazole and thiazole derivatives with the dihydroisoquinoline core using amide bond-forming reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thiazole ring to its oxidized derivatives.
Reduction: : Reduction of the pyrazole ring or the dihydroisoquinoline core.
Substitution Reactions: : Replacement of hydrogen atoms on the rings with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized thiazoles, reduced pyrazoles, and substituted derivatives of the dihydroisoquinoline core.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other pyrazole, thiazole, or dihydroisoquinoline derivatives, but the exact arrangement and substitution pattern set this compound apart. Some similar compounds to consider are:
Pyrazole derivatives: : Used in various pharmaceuticals and agrochemicals.
Thiazole derivatives: : Known for their antimicrobial and anticancer properties.
Dihydroisoquinoline derivatives: : Employed in the synthesis of alkaloids and other bioactive molecules.
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-21-9-13(8-19-21)15-11-22(10-12-4-2-3-5-14(12)15)17(23)20-16-18-6-7-24-16/h2-9,15H,10-11H2,1H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUIBIVDUUMZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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